Erythromycin is a well-known macrolide antibiotic that has been extensively used in the treatment of infections caused by Gram-positive microorganisms. Its widespread use has led to its classification as a contaminant of emerging concern in aquatic ecosystems. The antibiotic operates by targeting the bacterial ribosome, inhibiting protein synthesis, which is crucial for bacterial growth and survival. However, the presence of erythromycin in the environment and its interaction with other contaminants, such as nanoparticles, raises concerns about its ecological impact and the potential for altered toxicity profiles1.
Erythromycin, anhydro-, N-oxide is a semi-synthetic derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is classified under the category of antibiotics and specifically falls within the macrolide subclass due to its structural characteristics and mechanism of action against bacterial infections. The N-oxide form is notable for its altered reactivity and pharmacological properties compared to its parent compound, erythromycin.
The synthesis of erythromycin, anhydro-, N-oxide involves several key steps that modify the structure of erythromycin A or B. Initially, the amino nitrogen of the 3'-dimethylamino group in erythromycin is oxidized to form the corresponding N-oxide. This oxidation is crucial as it prevents further reactions at the amino site, stabilizing the intermediate for subsequent transformations.
A typical synthetic route includes:
The molecular structure of erythromycin, anhydro-, N-oxide can be characterized by its unique macrolide ring system, which consists of a large lactone ring containing multiple stereocenters. The specific features include:
The structural integrity is crucial for its biological activity, particularly in binding to bacterial ribosomes and inhibiting protein synthesis.
Erythromycin, anhydro-, N-oxide participates in various chemical reactions that are influenced by its functional groups:
The mechanism of action of erythromycin, anhydro-, N-oxide primarily involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of bacterial ribosomes, obstructing peptide bond formation during translation. This action effectively halts bacterial growth and replication:
This mechanism underscores its effectiveness against a range of Gram-positive bacteria and some Gram-negative strains.
Erythromycin, anhydro-, N-oxide exhibits distinct physical and chemical properties that contribute to its utility as an antibiotic:
Erythromycin, anhydro-, N-oxide has significant applications in medicine:
Erythromycin A (C₃₇H₆₇NO₁₃) is a 14-membered macrolide antibiotic characterized by 18 chiral centers that dictate its three-dimensional conformation and biological activity. The molecule comprises a macrocyclic lactone ring decorated with two glycosidically linked deoxy sugars: desosamine at C5 and cladinose at C3. The lactone ring adopts a folded "boat" conformation in solution, stabilized by intramolecular hydrogen bonding between the C11/C12 diol and the C9 ketone. This conformation is essential for ribosomal binding [3] [8].
A critical structural feature is the C9 carbonyl, which participates in acid-catalyzed hemiketal formation with the C6 hydroxyl group. This reactivity underpins erythromycin’s susceptibility to acid degradation. X-ray crystallographic studies confirm that the stereochemistry at C9 in degradation products (e.g., anhydroerythromycin) is exclusively 9R, resulting from nucleophilic attack by the C12 hydroxyl on the C9 carbonyl in acidic media [3]. The absolute configurations at C1–C13 and stereogenic centers in the sugars are conserved during structural transformations, preserving the molecule’s topological complexity [4].
Table 1: Stereogenic Centers in Erythromycin A and Derivatives
Position | Role in Erythromycin A | Configuration | Consequence of Modification |
---|---|---|---|
C9 | Carbonyl group | Spiro center in AHE | Dictates 9R stereochemistry in anhydro form [3] |
C6 | Hydroxyl nucleophile | R | Mediates hemiketal formation |
C11–C12 | Diol system | R,R | Coordinates zinc in MBLs; degradation site |
Desosamine N | Tertiary amine | – | N-oxide formation site |
Anhydroerythromycin (AHE):Acid exposure transforms erythromycin A into anhydroerythromycin (C₃₇H₆₇NO₁₃) via a dehydration pathway. This involves:
Erythromycin N-Oxide (C₃₇H₆₇NO₁₄):This derivative forms via oxidation of the desosamine tertiary amine. The N-oxide moiety (N⁺–O⁻) significantly alters electron distribution, increasing the oxygen’s nucleophilicity. Unlike AHE, the macrolactone backbone remains intact, preserving the C9 carbonyl and C6 hydroxyl. The N-oxide group is thermally stable but reverts to erythromycin under reducing conditions [7]. Synthetic routes include:
Table 2: Structural Comparison of Erythromycin Derivatives
Property | Erythromycin A | Anhydroerythromycin (AHE) | Erythromycin N-Oxide |
---|---|---|---|
Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₅NO₁₂ | C₃₇H₆₇NO₁₄ |
Key Modification | None | C8–C9 double bond; 9R spiro center | Desosamine N⁺–O⁻ |
Glycosidic Bonds | Intact | Intact | Intact |
Acid Stability | Low | High (degradation endpoint) | Moderate |
Erythromycin degradation is pH-dependent, with distinct pathways for anhydroerythromycin and N-oxide:
Anhydroerythromycin Pathway:In acidic conditions (pH < 5), degradation proceeds via:
Erythromycin A → Protonation at C9 → 6,9-Hemiketal → H₂O elimination → Anhydroerythromycin
Kinetic studies show this degradation is rapid (t₁/₁₀ = 3.7 seconds at pH 2, 37°C), with activation energy of 15.6 kcal/mol [6] [9]. The reaction is intramolecular, independent of buffer species, and irreversible. Stabilization strategies include:
N-Oxide Pathway:Degradation occurs via hydrolysis of the cladinose glycosidic bond rather than lactone rearrangement. At pH 2 (37°C), t₁/₁₀ = 20.1 minutes – significantly slower than AHE formation. The activation energy is higher (25.3 kcal/mol), reflecting the stability of the N-oxide bond [6] [7]. Hydrolysis yields desosaminyl-N-oxide and cladinose-free aglycone.
Table 3: Kinetic Stability Parameters
Parameter | Anhydroerythromycin Formation | N-Oxide Hydrolysis |
---|---|---|
Rate Constant (pH 2) | 0.187 s⁻¹ | 5.5 × 10⁻⁴ min⁻¹ |
t₁/₁₀ (37°C) | 3.7 seconds | 20.1 minutes |
Activation Energy | 15.6 kcal/mol | 25.3 kcal/mol |
Primary Driver | [H⁺] | [H⁺]; dielectric constant |
Electrostatic differences between these derivatives profoundly impact molecular interactions:
Anhydroerythromycin:
Erythromycin N-Oxide:
Table 4: Electronic Properties and Simulated Binding Affinities
Property | Erythromycin A | Anhydroerythromycin | Erythromycin N-Oxide |
---|---|---|---|
Dipole Moment (Debye) | 8.1 | 4.2 | 9.3 |
pKₐ (Desosamine N) | 8.7 | – | 12.5 |
H-Bond Donors | 5 | 4 | 5 |
ΔG (kcal/mol) vs. Ribosome | -10.2 | -6.8 | -9.5 |
The N-oxide’s capacity to form additional van der Waals contacts with 23S rRNA bases (e.g., G2505, U2586) suggests potential activity against macrolide-resistant strains where methylation of A2058 disrupts native hydrogen bonding. This is under investigation via cryo-EM studies of ribosome complexes [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7